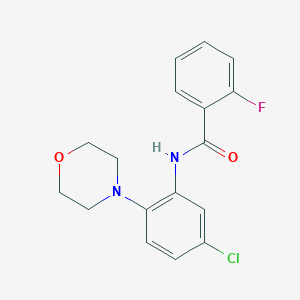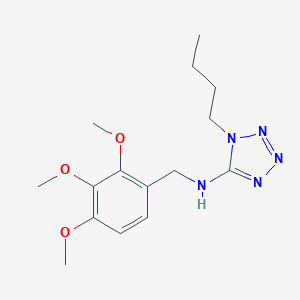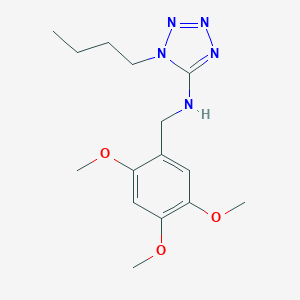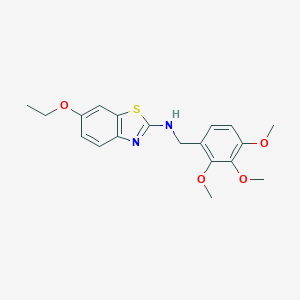
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical compound that features a benzyl group substituted with a methylsulfanyl group and a morpholin-4-yl-propyl amine group
准备方法
The synthesis of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves multiple steps, starting with the preparation of the benzyl and morpholine derivatives. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
- Synthetic Routes:
- The initial step involves the synthesis of 4-methylsulfanyl-benzyl chloride from 4-methylsulfanyl-benzyl alcohol using thionyl chloride.
- The next step involves the reaction of 4-methylsulfanyl-benzyl chloride with 3-morpholin-4-yl-propylamine in the presence of a base such as triethylamine to form the desired product.
- Industrial Production Methods:
- Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. This approach can help in scaling up the production while maintaining the quality of the compound.
化学反应分析
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
- Oxidation:
- The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction:
- The compound can undergo reduction reactions, particularly at the amine group, using reducing agents like lithium aluminum hydride.
- Substitution:
- The benzyl group can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:
- Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block for the development of new materials with specific properties.
- Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is investigated for its ability to interact with specific molecular targets in the body.
- Industry:
- The compound is used in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)benzyl]benzene
- 2-Bromo-1-methoxy-4-(methylsulfanyl)benzene
- 1,2-Dimethoxy-3-methylsulfanyl-benzene
- Comparison:
- Unlike its analogs, this compound features a morpholine ring, which may contribute to its unique biological activities and chemical reactivity.
- The presence of the morpholine ring also enhances its solubility and stability, making it a more versatile compound for various applications.
属性
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-19-15-5-3-14(4-6-15)13-16-7-2-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWAYLXLLPLSCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[4-(Methylsulfanyl)benzyl]amino}propan-2-ol](/img/structure/B471318.png)
![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B471324.png)
![2-chloro-N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B471326.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B471334.png)


![4-{[(2-Ethoxybenzyl)amino]methyl}benzoic acid](/img/structure/B471393.png)





![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B471428.png)
![4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471438.png)
